molecular formula C6H5Br2N3O B13678963 2,3-Dibromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one

2,3-Dibromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one

Cat. No.: B13678963
M. Wt: 294.93 g/mol
InChI Key: HYEKDHITMZVXOW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one typically involves the bromination of the corresponding imidazo[1,2-a]pyrazine precursor. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in an appropriate solvent such as acetonitrile or dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine reagents .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazines, which can have different functional groups replacing the bromine atoms .

Scientific Research Applications

2,3-Dibromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one involves its interaction with specific molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C6H5Br2N3O

Molecular Weight

294.93 g/mol

IUPAC Name

2,3-dibromo-6,7-dihydro-5H-imidazo[1,2-a]pyrazin-8-one

InChI

InChI=1S/C6H5Br2N3O/c7-3-4(8)11-2-1-9-6(12)5(11)10-3/h1-2H2,(H,9,12)

InChI Key

HYEKDHITMZVXOW-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(N=C2C(=O)N1)Br)Br

Origin of Product

United States

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